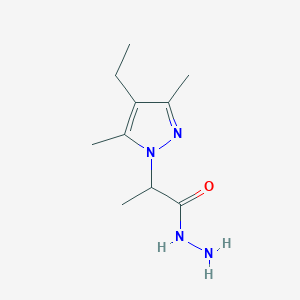

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Vue d'ensemble

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of a pyrazole compound is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique

Antileishmanial Activity

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide: has shown promising results in the treatment of leishmaniasis. This compound exhibited superior antipromastigote activity with an IC50 value significantly lower than standard drugs, indicating its potential as a more effective antileishmanial agent .

Antimalarial Efficacy

In the fight against malaria, this pyrazole derivative has demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates that suggest it could be a potent antimalarial agent. Its efficacy in vivo makes it a candidate for further pharmacological development .

Molecular Docking Studies

The compound’s structure has been verified through various techniques, including FTIR and NMR. Molecular docking studies have justified its antileishmanial activity, providing a molecular basis for its interaction with biological targets, which is crucial for drug design .

Pharmacological Effects

Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects. The specific applications in medicinal chemistry and drug discovery are vast, ranging from the development of new therapeutic agents to the study of their mechanisms of action .

Agrochemical Applications

The pyrazole scaffold is also utilized in agrochemistry. Its derivatives can be designed to act as pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity .

Coordination Chemistry

In coordination chemistry, this compound can be used to synthesize complex molecules with metals. These complexes can have various applications, including catalysis, material science, and the study of metalloproteins .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

For example, they can affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways .

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7, a long dissociation half-life, and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Related pyrazole derivatives have been found to exhibit neurotoxic potentials, affecting the activity of acetylcholinesterase (ache) and the level of malondialdehyde (mda) in the brain .

Action Environment

It’s known that the biological activity of pyrazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJDUEUYMKEJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C(C)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)